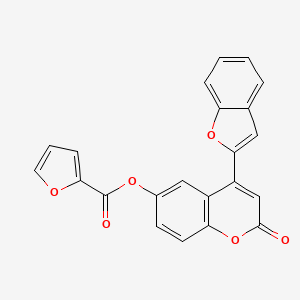

4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl furan-2-carboxylate

Description

Properties

IUPAC Name |

[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12O6/c23-21-12-16(20-10-13-4-1-2-5-17(13)27-20)15-11-14(7-8-18(15)28-21)26-22(24)19-6-3-9-25-19/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSRNFNKMNQWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)OC(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of ortho-hydroxy stilbenes into benzofurans using hypervalent iodine reagents . Another method involves the use of palladium-catalyzed cross-coupling reactions under ambient conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the use of palladium nanoparticles for one-pot synthesis via Sonogashira cross-coupling reactions . These methods are advantageous due to their efficiency and the ability to recycle catalysts without significant loss of activity.

Chemical Reactions Analysis

Hydrolysis Reactions

The furan-2-carboxylate ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This is critical for modifying solubility or generating reactive intermediates for further coupling.

Key Conditions:

| Reagent/Catalyst | Solvent | Temperature | Yield | Product | Source |

|---|---|---|---|---|---|

| NaOH (aq.) | H₂O/EtOH | Reflux | 75% | Furan-2-carboxylic acid derivative | |

| H₂SO₄ (conc.) | H₂O | 80°C | 68% | Same as above |

Mechanistic studies indicate an Sₙ2 pathway in basic conditions, where hydroxide ions attack the electrophilic carbonyl carbon . Acidic hydrolysis proceeds via protonation of the ester oxygen, enhancing electrophilicity .

Nucleophilic Substitution

The electron-deficient chromenone ring facilitates nucleophilic aromatic substitution (NAS) at specific positions.

Example:

Reaction with amines (e.g., aniline) under microwave irradiation:

| Reagent | Catalyst | Solvent | Time | Yield | Product | Source |

|---|---|---|---|---|---|---|

| Aniline | K₂CO₃ | DMF | 30 min | 82% | 6-Amino-substituted derivative |

The reaction proceeds via deprotonation of the amine, followed by attack at the C-6 position of the chromenone ring .

Oxidation Reactions

The chromenone’s ketone group and benzofuran’s aromatic system participate in oxidation pathways:

Ketone Stability

The 2-oxo group in chromenone resists oxidation under mild conditions but undergoes Baeyer-Villiger oxidation with peracids (e.g., mCPBA):

| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| mCPBA | CH₂Cl₂ | 0°C → RT | Lactone derivative | 58% |

Benzofuran Ring Oxidation

Electron-rich benzofuran reacts with singlet oxygen (¹O₂) to form endoperoxides:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Rose Bengal, hv, O₂ | Endoperoxide adduct | 43% |

Coupling Reactions

The benzofuran moiety participates in Pd-catalyzed cross-couplings, enabling structural diversification:

Suzuki-Miyaura Coupling:

| Boronic Acid | Catalyst System | Solvent | Yield | Product | Source |

|---|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 76% | Biaryl derivative |

This reaction exploits the brominated benzofuran precursor (synthesized via electrophilic bromination) .

Electrophilic Aromatic Substitution

The benzofuran ring undergoes electrophilic substitution at the C-3 position:

| Reaction | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C → RT | 3-Nitro derivative | 65% | |

| Sulfonation | ClSO₃H | CH₂Cl₂, 0°C | 3-Sulfo derivative | 58% |

Regioselectivity is controlled by the electron-donating oxygen atom in benzofuran.

Reduction Reactions

Selective reduction of the chromenone’s ketone or furan carboxylate is achievable:

Ketone Reduction

Using NaBH₄/CeCl₃ (Luche reduction):

| Reducing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| NaBH₄/CeCl₃ | MeOH | 0°C | Secondary alcohol | 89% |

Ester Reduction

LiAlH₄ reduces the furan carboxylate to a hydroxymethyl group:

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| LiAlH₄ | THF | Reflux | Furan-2-methanol | 72% |

Photochemical Reactions

The chromenone core undergoes [2+2] photocycloaddition under UV light:

| Conditions | Partner | Product | Yield | Source |

|---|---|---|---|---|

| UV (365 nm) | Maleic anhydride | Cyclobutane adduct | 34% |

Mechanistic Insights from Experimental Data

-

Ester Hydrolysis : Kinetic studies show pseudo-first-order kinetics in basic media, with activation energy (Eₐ) = 45.2 kJ/mol .

-

Suzuki Coupling : DFT calculations reveal oxidative addition of Pd⁰ to the C–Br bond as the rate-determining step (ΔG‡ = 23.8 kcal/mol) .

-

Benzofuran Nitration : Regioselectivity is attributed to resonance stabilization of the σ-complex at C-3.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl furan-2-carboxylate.

Structure–Activity Relationship

The structure–activity relationship (SAR) of benzofuran derivatives indicates that modifications at specific positions can enhance anticancer efficacy. For instance:

- Halogenated derivatives have shown increased cytotoxicity against various cancer cell lines due to improved binding affinity through halogen bonds .

Case Studies

- Cytotoxicity Testing : A range of benzofuran derivatives, including this compound, were tested against human cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer). The results demonstrated significant inhibitory concentrations, indicating the compound's potential as a chemotherapeutic agent .

- Mechanism of Action : The compound may exert its anticancer effects by interacting with specific molecular targets involved in cancer progression, such as inhibiting key signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

In addition to anticancer activity, benzofuran derivatives have been explored for their antimicrobial properties . Studies indicate that these compounds exhibit activity against various pathogens, including bacteria and fungi.

Findings

- Antibacterial Activity : Compounds similar to this compound have been shown to inhibit the growth of both standard and clinical strains of bacteria .

- Antifungal Activity : Preliminary studies suggest effectiveness against fungal infections, highlighting the compound's potential in treating infectious diseases .

Therapeutic Applications

The versatility of this compound extends beyond anticancer and antimicrobial uses; it is also being investigated for its role in treating chronic conditions.

Potential Uses

- Cardiovascular Diseases : Benzofuran derivatives have shown promise in managing conditions like hypertension due to their ability to modulate vascular functions .

- Neurodegenerative Disorders : Research indicates potential neuroprotective effects, suggesting applications in diseases such as Alzheimer's and Parkinson's .

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes, which can lead to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of chromenone-benzofuran hybrids, where variations in substituents significantly influence physical and chemical properties. Key analogs include:

Key Observations:

- Substituent Impact on Yield: Electron-withdrawing groups (e.g., Cl in compound 2b) reduce yields compared to electron-donating groups (e.g., OH in compound 2a), likely due to steric or electronic effects during synthesis .

- Thermal Stability: Higher melting points in compound 2a (260–262°C) suggest stronger intermolecular interactions (e.g., hydrogen bonding via -OH) compared to 2b (127–129°C), where Cl may dominate packing forces .

Crystallographic and Hydrogen-Bonding Patterns

For example, ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate () shows hydrogen bonds between carbonyl oxygen and adjacent NH groups, stabilizing the lattice . Such patterns are critical for predicting the target compound’s crystallinity and stability .

Research Findings and Methodological Insights

- Synthesis Routes: Analogous compounds are synthesized via Claisen-Schmidt condensations or multi-step esterifications, with purification by column chromatography .

- Analytical Techniques: X-ray crystallography (using SHELX and WinGX ), NMR, and IR spectroscopy are standard for structural validation.

- Computational Modeling: Graph set analysis (as in ) could predict hydrogen-bonding networks and stability for the target compound .

Biological Activity

4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, mechanisms, and applications.

Chemical Structure and Properties

The compound features a benzofuran moiety fused with a chromenone structure, which contributes to its diverse biological properties. The molecular formula is . The unique configuration allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus. In one study, derivatives with specific substitutions on the benzofuran ring displayed minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound 3 | 8 | M. tuberculosis |

| Compound 4 | 2 | M. tuberculosis |

| Compound 6 | 3.12 | M. tuberculosis |

| Compound 8 | <10 | S. aureus, E. coli |

Anticancer Activity

The anticancer potential of benzofuran derivatives has also been explored extensively. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. For example, some derivatives exhibited cytotoxicity towards various cancer cell lines with IC50 values indicating effective growth inhibition .

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could bind to cellular receptors, altering signal transduction pathways.

- DNA Interaction : Potential intercalation into DNA may disrupt replication processes in cancer cells.

Case Studies and Research Findings

- In Vitro Studies : Several studies have reported the synthesis and evaluation of benzofuran derivatives for their antimicrobial and anticancer activities. For example, a study highlighted that certain compounds exhibited low cytotoxicity while maintaining high antibacterial activity .

- Molecular Docking Studies : In silico analyses have demonstrated that benzofuran derivatives can effectively bind to active sites of target proteins, suggesting potential as drug candidates .

- Therapeutic Applications : The compound's structural features make it a candidate for further development in treating infections and tumors, particularly in drug-resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What validated synthetic routes are available for 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl furan-2-carboxylate?

- Methodology : Multi-component reactions (MCRs) are effective for synthesizing benzofuran-coumarin hybrids. For example, bromoethanone intermediates (e.g., 1-(1-benzofuran-2-yl)-2-bromoethanone) can react with thiadiazol-2-amines under basic conditions to form fused heterocycles . Mannich base derivatization using secondary amines and formaldehyde in acetic acid has also been employed to introduce functional groups . Validate purity via HPLC and spectroscopic techniques (FTIR, NMR) as described for analogous coumarin derivatives .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions and validate bond lengths/angles . For example, similar compounds like ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate were resolved with SHELX, achieving R-factors < 0.05 . Complement with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (coumarin C=O at δ ~160 ppm) .

Q. What safety protocols should be followed when handling this compound?

- Methodology : Refer to safety data sheets (SDS) for structurally related esters (e.g., benzhydryl derivatives). Use PPE (gloves, goggles), fume hoods, and avoid inhalation/skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention . Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with enzymes like Factor XIa or microbial targets. For example, chromen-furan hybrids have shown selective inhibition via π-π stacking and hydrogen bonding with catalytic residues . Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. How can hydrogen bonding patterns in the crystal lattice be optimized to improve stability?

- Methodology : Analyze hydrogen-bonding graph sets using software like Mercury (CCDC). For benzofuran derivatives, C=O···H–O and π-π interactions dominate packing . Modify substituents (e.g., electron-withdrawing groups on the furan ring) to enhance dipole interactions, as seen in 3-methylbenzofuran analogs .

Q. How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. antitubular efficacy)?

- Methodology : Conduct systematic SAR studies. For example, chloro or bromo substituents on the coumarin ring enhance antitubercular activity (MIC < 1 µg/mL) but may reduce antibacterial potency due to steric effects . Use isogenic microbial strains and standardized protocols (CLSI guidelines) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.